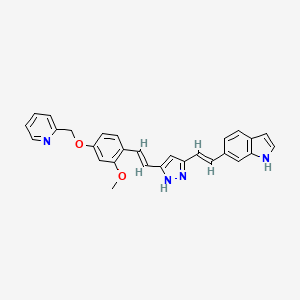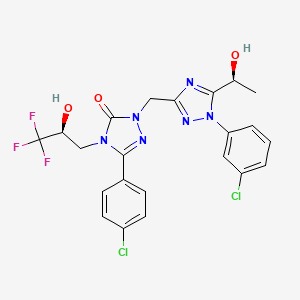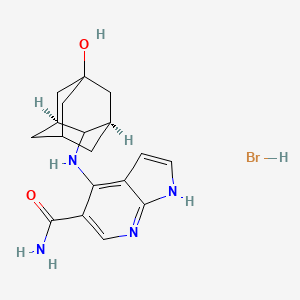![molecular formula C18H12Cl2FN5O3S2 B609952 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide CAS No. 1235403-62-9](/img/structure/B609952.png)
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
説明
The compound “4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide” is a subtype selective Na V 1.7 inhibitor . It is part of a series of acidic diaryl ether heterocyclic sulfonamides . This compound is also known as PF-05089771 .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods involve a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple heterocyclic rings. The compound contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . It also contains a thiazole ring, another type of heterocycle .
科学的研究の応用
Antitumor Activity : A study by Sławiński and Brzozowski (2006) in the "European Journal of Medicinal Chemistry" synthesized novel benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. They identified compounds with remarkable activity and selectivity towards specific cancer cell lines, including non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Kynurenine 3-Hydroxylase Inhibition : Röver et al. (1997) in "Journal of Medicinal Chemistry" reported on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They found compounds that are high-affinity inhibitors, potentially valuable for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibition and Anticancer Effects : Gul et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized compounds including 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide and investigated their cytotoxic and carbonic anhydrase inhibitory effects. They identified compounds with significant tumor selectivity and potency (Gul et al., 2016).
Anticancer Drug Candidates : In a study by Gul et al. (2018) in "Bioorganic Chemistry", new compounds were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. They identified lead compounds with high potency and selectivity for specific cancer cell lines (Gul et al., 2018).
Antimicrobial Agents : Abbas et al. (2017) in "Acta Poloniae Pharmaceutica" synthesized new benzenesulfonamide derivatives with antimicrobial properties. They identified compounds with promising dual antibacterial and antifungal potency (Abbas et al., 2017).
将来の方向性
The compound represents a significant milestone in the development of selective inhibitors of Na V 1.7 . Future research may focus on further optimizing the structure of this compound to improve its selectivity and potency. Additionally, further clinical studies may be conducted to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336085 | |
| Record name | PF-05089771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |
CAS RN |
1235403-62-9 | |
| Record name | PF-05089771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05089771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05089771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-05089771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


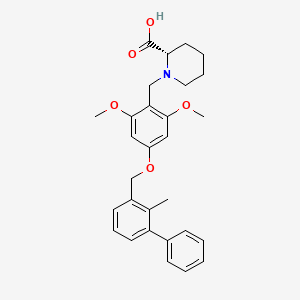
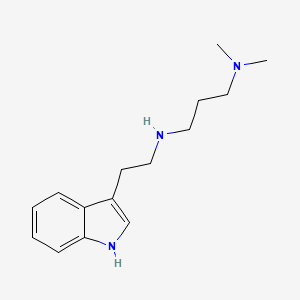
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)
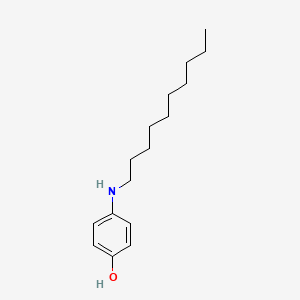
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)
